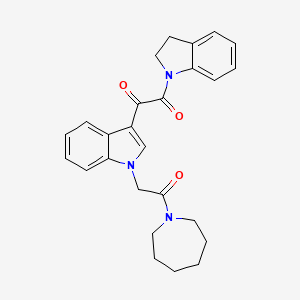![molecular formula C18H17NO B2939799 N-[4-(2-phenylethynyl)phenyl]butanamide CAS No. 439097-37-7](/img/structure/B2939799.png)
N-[4-(2-phenylethynyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-phenylethynyl)phenyl]butanamide is an organic compound with the molecular formula C18H17NO It is known for its unique structure, which includes a phenylethynyl group attached to a phenyl ring, further connected to a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenylethynyl)phenyl]butanamide typically involves the following steps:
Formation of the Phenylethynyl Intermediate: The initial step involves the synthesis of the phenylethynyl intermediate. This can be achieved through a Sonogashira coupling reaction, where a phenylacetylene reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amidation Reaction: The phenylethynyl intermediate is then subjected to an amidation reaction with butanoyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-[4-(2-phenylethynyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenylethynyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
科学研究应用
N-[4-(2-phenylethynyl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[4-(2-phenylethynyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- N-[4-(2-phenylethynyl)phenyl]acetamide
- N-[4-(2-phenylethynyl)phenyl]propionamide
- N-[4-(2-phenylethynyl)phenyl]pentanamide
Uniqueness
N-[4-(2-phenylethynyl)phenyl]butanamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the butanamide moiety differentiates it from other similar compounds, influencing its solubility, stability, and interaction with biological targets.
属性
IUPAC Name |
N-[4-(2-phenylethynyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-2-6-18(20)19-17-13-11-16(12-14-17)10-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANIAORLZJKBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2939717.png)

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)

![3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2939725.png)


![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)
![3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2939732.png)

![4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2939734.png)
![3-(furan-2-ylmethyl)-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939736.png)

